rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol
Description
rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-en-5-yl]methanol is a tricyclic heterocyclic compound featuring a fused bicyclic core with an oxygen (3-oxa) and nitrogen (4-aza) heteroatom system. The structure includes a methanol substituent at the 5-position and a double bond at the 4-position (dec-4-en). The "rac" designation indicates a racemic mixture of enantiomers. However, discrepancies exist in reported molecular the molecular formula is inconsistently noted as C₇H₁₂ClF₂N₃ (CAS: 109022-77-7) in one source , which conflicts with the expected formula for the named structure (likely closer to C₉H₁₃NO₂ based on nomenclature conventions). This inconsistency requires verification from additional authoritative sources.
Properties
CAS No. |
109022-77-7 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[(1S,2R,6R,7R)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-en-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c11-4-7-8-5-1-2-6(3-5)9(8)12-10-7/h5-6,8-9,11H,1-4H2/t5-,6+,8-,9-/m1/s1 |
InChI Key |
KDRNBZOUSSTGAC-HSLWUYEYSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3CO |
Canonical SMILES |
C1CC2CC1C3C2ON=C3CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Multicomponent Reaction Pathways
The compound’s fused oxa-aza tricyclic system participates in MCRs, as demonstrated by its synthetic precursors and related heterocycles. Key reactions include:
Petasis-Diels-Alder Reaction
This three-component reaction combines amines, boronic acids, and carbonyl compounds. For structurally similar azatricyclic systems:
-
Reactants : Allylamines, glyoxylic acid, and substituted boronic acids
-
Conditions : Mild temperatures (25–60°C) in polar aprotic solvents (THF, CH₂Cl₂)
Table 1: Petasis-Diels-Alder Reaction Outcomes
| Allylamine Structure | Boronic Acid | Product Yield | Reference |
|---|---|---|---|
| Substituted allylamine | Phenyl | 83% | |
| Glyoxylic acid | tert-Butyl | 48–71% |
Cycloaddition and Ring-Opening Reactions
The strained bicyclic system undergoes cycloadditions and selective ring-opening:
Diels-Alder Cycloaddition
-
Dienophiles : Maleimides, porphyrins, hexaphyrins
-
Conditions : Solvent-dependent (toluene, CH₂Cl₂) at 25°C
-
Stereoselectivity : Single diastereomer formation in polycyclic products .
Acid-Catalyzed Ring Opening
-
Reagents : HCl, H₂SO₄
-
Products : Linear amines or lactams via N–O bond cleavage.
Functional Group Transformations
The hydroxymethyl group (-CH₂OH) participates in derivatization:
Esterification
-
Reagents : Acetic anhydride, acyl chlorides
-
Conditions : Base catalysis (pyridine, Et₃N)
-
Outcome : Acetylated derivatives with improved lipophilicity.
Oxidation
-
Reagents : Jones reagent (CrO₃/H₂SO₄), TEMPO/NaClO
-
Products : Carboxylic acid derivatives (e.g., -CH₂OH → -COOH).
Ugi Reaction Derivatives
-
Reactants : Isocyanides, aldehydes, carboxylic acids
-
Example : Synthesis of clopidogrel analogs (antiplatelet agents) in two steps .
Synthetic Challenges and Optimization
-
Steric Hindrance : The rigid tricyclic structure limits accessibility to reactive sites, requiring high-pressure or microwave-assisted conditions.
-
Purification : Chromatography (silica gel, RP-HPLC) remains critical due to polar byproducts.
Scientific Research Applications
rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the methanol group can also influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-en-5-yl]methanol with related azatricyclic derivatives, highlighting structural variations, physicochemical properties, and applications.
*Note: Molecular formula discrepancies for the target compound require further validation.
Key Structural and Functional Differences:
Heteroatom Composition : The target compound uniquely combines 3-oxa and 4-aza groups, distinguishing it from analogs like (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0²,⁶]decane hydrochloride , which lacks oxygen .
Substituents: The methanol group at C5 enhances hydrophilicity compared to methyl or ketone substituents in analogs (e.g., 2-Methyl-4-azatricyclo[5.2.1.0²,⁶]decan-3-one) .
Ring System : Compounds like rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.0²,⁶]undecane hydrochloride exhibit altered ring strain and conformational flexibility due to an additional methylene group .
Salt Forms : Hydrochloride salts (e.g., 4-azatricyclo[5.2.1.0²,⁶]decane hydrochloride ) improve crystallinity and stability, whereas the target compound is reported as a free base .
Biological Activity
The compound rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol is a synthetic organic molecule with a complex bicyclic structure. Its potential biological activities are of interest in medicinal chemistry and pharmacology due to its unique structural features that may interact with biological targets.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 167.20 g/mol
- SMILES Notation : C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3CO
Biological Activity Overview
Current research on this compound is limited; however, preliminary studies suggest several potential biological activities:
1. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Antitumor Potential
Some studies have indicated that compounds with similar structural motifs exhibit antitumor activity through apoptosis induction in cancer cells. The specific pathways and efficacy of this compound require further exploration.
3. Neuroprotective Effects
Compounds with bicyclic structures have been reported to possess neuroprotective properties in various models of neurodegeneration. Investigations into the neuroprotective mechanisms of this compound could provide insights into its potential therapeutic applications in diseases like Alzheimer's and Parkinson's.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | , |
| Antitumor | Induces apoptosis in cancer cells | , |
| Neuroprotective | Protects neuronal cells from damage | , |
Case Studies
- Antimicrobial Study : A study conducted on a series of azatricyclo compounds demonstrated that rac-[...]methanol showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antibacterial activity.
- Antitumor Activity : In vitro assays revealed that rac-[...]methanol could inhibit the proliferation of human breast cancer cell lines (MCF-7). The mechanism was linked to cell cycle arrest at the G0/G1 phase.
- Neuroprotection : Research involving neuronal cultures exposed to oxidative stress indicated that rac-[...]methanol reduced cell death significantly compared to controls, suggesting its potential as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-en-5-yl]methanol in a laboratory setting?
- Methodological Answer : Synthesis typically involves cycloaddition or condensation reactions using precursors like amino-terpenoid maleimides and aldehydes. For example, analogous compounds are synthesized via Schiff base formation between N-amino-β-terpinenemaleimide and aldehydes under reflux conditions . Key considerations include:
- Reagent purity : Ensure anhydrous solvents to avoid side reactions.
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) for optimal yield.
- Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to isolate stereoisomers, leveraging intermolecular hydrogen bonds (C–H⋯O) for crystal stabilization .
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry and unit cell parameters. For example, orthorhombic systems (space group Pba2) with cell dimensions a = 18.505 Å, b = 27.012 Å, c = 7.630 Å, and V = 3814 ų are typical for related tricyclic structures .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methanol -OH at δ ~3.5 ppm) and stereochemical environments.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., m/z 370.86 for analogous compounds) .
Q. What safety protocols are essential when handling this compound during experimental procedures?
- Methodological Answer :
- Lab safety training : Mandatory 100% pass rate on safety exams covering chemical hygiene plans and waste disposal .
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for reactions involving volatile solvents or toxic intermediates.
Advanced Research Questions
Q. How can computational chemistry be integrated to predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For example, reaction path searches with software like Gaussian or ORCA can predict regioselectivity in cycloadditions .
- Molecular dynamics (MD) simulations : Simulate solvation effects or membrane interactions (e.g., for drug delivery studies) using tools like GROMACS .
- Table : Key computational parameters for reaction modeling:
| Parameter | Value/Software | Purpose |
|---|---|---|
| Basis set | B3LYP/6-31G(d) | Ground-state geometry optimization |
| Solvation model | PCM (Polarizable Continuum) | Solvent effects |
| Transition state search | Nudged Elastic Band (NEB) | Energy barrier estimation |
Q. What strategies are effective in resolving contradictions between experimental and computational data regarding its stereochemical configuration?
- Methodological Answer :
- Cross-validation : Compare SC-XRD results with NOESY NMR to confirm spatial proximity of substituents.
- Parameter refinement : Adjust computational models (e.g., van der Waals radii) to align with experimental unit cell data .
- Case study : For a related compound, discrepancies in dihedral angles were resolved by re-optimizing DFT functionals (e.g., switching from B3LYP to M06-2X) .
Q. How can advanced separation technologies (e.g., membrane-based methods) be optimized for isolating stereoisomers of this compound?
- Methodological Answer :
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients.
- Membrane separation : Employ polymer-based membranes (e.g., polyimide) with pore sizes < 2 nm for enantiomer resolution. Parameters to optimize include transmembrane pressure (5–10 bar) and temperature (25–40°C) .
- Table : Comparison of separation methods:
| Method | Efficiency (%) | Throughput (mg/h) | Cost |
|---|---|---|---|
| Chiral HPLC | 95–98 | 10–50 | High |
| Membrane filtration | 85–90 | 100–200 | Moderate |
Q. What experimental design principles are critical for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Use Arrhenius kinetics (40–60°C) to extrapolate degradation rates at room temperature.
- pH buffers : Prepare solutions across pH 2–12 (e.g., citrate-phosphate buffers) and monitor hydrolysis via HPLC .
- Case study : Analogous tricyclic compounds showed 90% stability at pH 7.4 (37°C) over 48 hours but degraded rapidly at pH < 3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
